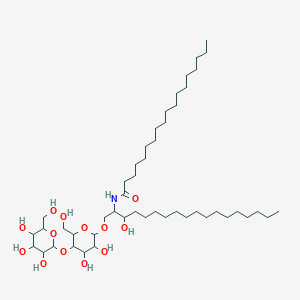
3-Phenylpropanoic anhydride
Descripción general
Descripción
3-Phenylpropanoic anhydride is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.3337 g/mol It is a derivative of 3-phenylpropanoic acid and is characterized by the presence of an anhydride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenylpropanoic anhydride can be synthesized through the reaction of 3-phenylpropanoic acid with acetic anhydride or other acylating agents under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylpropanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to yield 3-phenylpropanoic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the anhydride group is replaced by other functional groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Requires nucleophiles such as amines or alcohols.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Produces 3-phenylpropanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Results in the formation of 3-phenylpropanol.
Aplicaciones Científicas De Investigación
3-Phenylpropanoic anhydride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-phenylpropanoic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The anhydride group is highly reactive and can undergo nucleophilic attack, resulting in the cleavage of the anhydride bond and the formation of new chemical bonds . This reactivity makes it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- 3-Phenylpropionic acid
Comparison: 3-Phenylpropanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid and alcohol counterparts. While 3-phenylpropanoic acid and 3-phenylpropanol are primarily involved in acid-base and oxidation-reduction reactions, respectively, the anhydride undergoes a broader range of reactions, including hydrolysis and substitution .
Propiedades
IUPAC Name |
3-phenylpropanoyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAHPYZABTWPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515521 | |
| Record name | 3-Phenylpropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-96-1 | |
| Record name | 3-Phenylpropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















